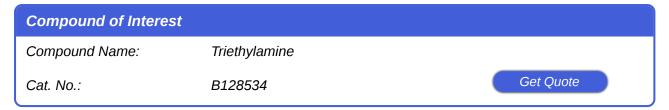


Spectroscopic Profile of Triethylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **triethylamine**. The information is presented to support researchers, scientists, and professionals in the field of drug development in the comprehensive analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for **triethylamine**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **triethylamine** is characterized by two distinct signals corresponding to the methyl and methylene protons of the ethyl groups. The integration of these signals is in a 3:2 ratio, respectively.

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
~1.0	Triplet	~7.1	-CH₃
~2.5	Quartet	~7.1	-CH₂-



¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **triethylamine** displays two signals, corresponding to the two chemically non-equivalent carbon atoms of the ethyl groups.

Chemical Shift (δ) [ppm]	Assignment
~12	-CH₃
~46	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **triethylamine** exhibits characteristic absorption bands corresponding to C-H and C-N bond vibrations.[1]

Wavenumber (cm ⁻¹)	Vibrational Mode	Assignment
2970 - 2800	C-H stretching	Aliphatic C-H
1470 - 1440	C-H bending	-CH ₂ - scissoring
1385 - 1375	C-H bending	-CH₃ symmetric bending
1215 - 1020	C-N stretching	Tertiary amine

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of a liquid sample such as **triethylamine**.

NMR Spectroscopy

• Sample Preparation: A small amount of pure **triethylamine** (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous and free of any particulate matter.



- Instrumentation: The NMR spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
- Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The
 magnetic field homogeneity is optimized through a process called shimming. For ¹H NMR, a
 sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,
 a larger number of scans is typically required due to the lower natural abundance of the ¹³C
 isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

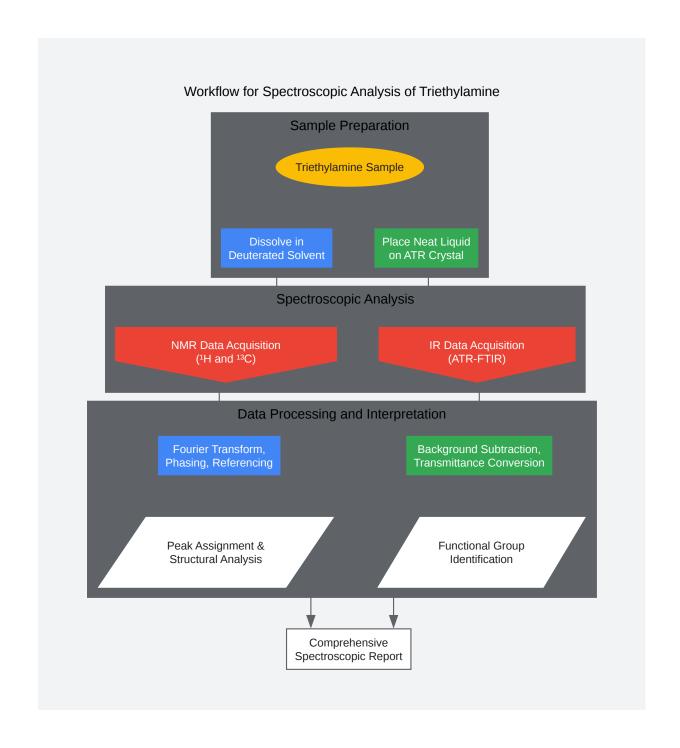
IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small drop of neat triethylamine is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
 This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.
- Sample Spectrum: The sample is placed on the crystal, and the anvil is lowered to ensure good contact. The IR spectrum of the sample is then recorded.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of **triethylamine**. The y-axis is typically converted from absorbance to transmittance for easier interpretation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **triethylamine**.





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Caption: Spectroscopic analysis workflow.



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References

- 1. researchgate.net [researchgate.net]
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